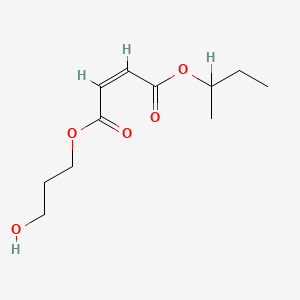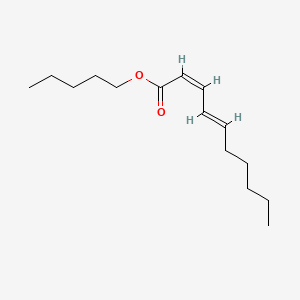
Pentyl (2Z,4E)-2,4-decadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 306-450-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-450-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 306-450-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. Industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The production process is monitored to ensure compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 306-450-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The compound reacts with common reagents such as acids, bases, and oxidizing agents. Reaction conditions, including temperature, solvent, and concentration, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of EINECS 306-450-7 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Wissenschaftliche Forschungsanwendungen
EINECS 306-450-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of EINECS 306-450-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, among other roles. Understanding its mechanism of action is crucial for its application in scientific research and medicine.
Eigenschaften
CAS-Nummer |
97259-86-4 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
pentyl (2Z,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |
InChI-Schlüssel |
PUBVIIJIBSEFGQ-LTCRFSFDSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C\C(=O)OCCCCC |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


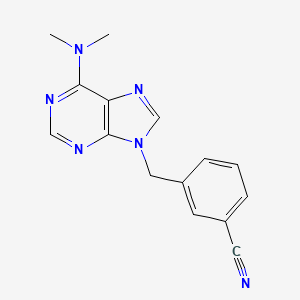
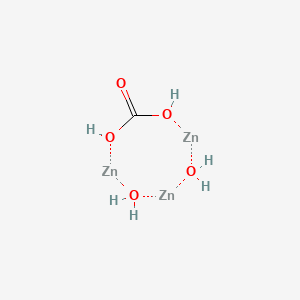
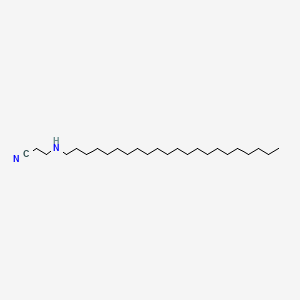
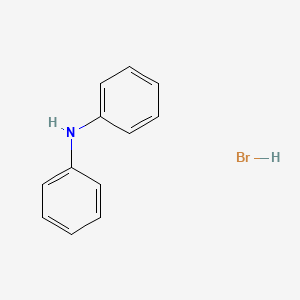
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)

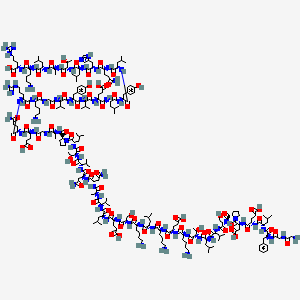
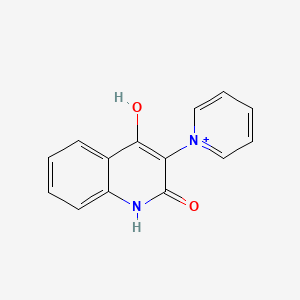
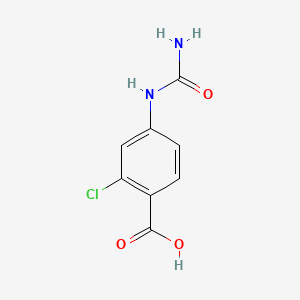
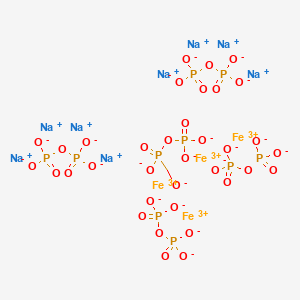
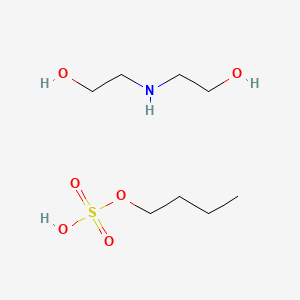
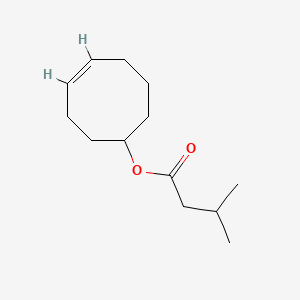
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
